molecular formula C13H16N2O4S2 B7112423 N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide

N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide

Cat. No.: B7112423
M. Wt: 328.4 g/mol
InChI Key: UCQVFJZMRKUCBM-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-3-19-11-6-4-10(5-7-11)8-14-21(16,17)12-9-20-15-13(12)18-2/h4-7,9,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVFJZMRKUCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CSN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide typically involves the condensation of 4-ethoxybenzaldehyde with 3-methoxy-1,2-thiazole-4-sulfonamide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide
  • N-[(4-chlorophenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide
  • N-[(4-ethoxyphenyl)methyl]-3-methoxy-1,2-thiazole-4-sulfonamide

Uniqueness

This compound is unique due to its specific ethoxy substitution on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its solubility and interaction with biological targets compared to other similar compounds.

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